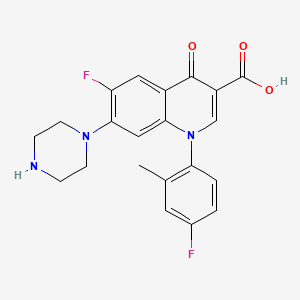

3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-

描述

The compound 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- (molecular formula: C₂₁H₁₉F₂N₃O₃, molecular weight: 399.397) is a fluoroquinolone derivative characterized by a 3-quinolinecarboxylic acid core with a 4-oxo group. Key structural features include:

- A 4-fluoro-2-methylphenyl substituent at position 1, enhancing lipophilicity and membrane penetration.

- A piperazinyl group at position 7, critical for DNA gyrase/topoisomerase IV inhibition.

- A 6-fluoro substituent, common in fluoroquinolones to boost antibacterial potency .

This compound shares structural homology with clinically used quinolones like ciprofloxacin but distinguishes itself through the 4-fluoro-2-methylphenyl moiety, which may influence pharmacokinetic properties and spectrum of activity .

属性

CAS 编号 |

164662-40-2 |

|---|---|

分子式 |

C21H19F2N3O3 |

分子量 |

399.4 g/mol |

IUPAC 名称 |

6-fluoro-1-(4-fluoro-2-methylphenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H19F2N3O3/c1-12-8-13(22)2-3-17(12)26-11-15(21(28)29)20(27)14-9-16(23)19(10-18(14)26)25-6-4-24-5-7-25/h2-3,8-11,24H,4-7H2,1H3,(H,28,29) |

InChI 键 |

NFNPWHFEELPBON-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)F)N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |

产品来源 |

United States |

生物活性

3-Quinolinecarboxylic acid derivatives, particularly those substituted with fluorine and piperazine groups, have garnered attention for their biological activities, especially in the fields of oncology and antimicrobial research. This article focuses on the compound 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- , examining its synthesis, biological activity, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 373.39 g/mol. Its structure features a quinoline core with multiple substituents that influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H19F2N3O |

| Molecular Weight | 373.39 g/mol |

| LogP | 2.065 |

| PSA | 63.57 Ų |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available quinoline derivatives, followed by selective fluorination and piperazine incorporation. The synthetic pathway is crucial for optimizing yield and purity for biological testing.

Antitumor Activity

Research has indicated that quinoline derivatives exhibit significant antitumor properties. A related compound, NSC 368390 , demonstrated potent antitumor activity against various cancer cell lines, including L1210 leukemia and B16 melanoma. The compound was effective in increasing life span in animal models and showed a high degree of efficacy when administered via different routes (intraperitoneal, intravenous, subcutaneous, or orally) .

Case Study: NSC 368390

- Model : L1210 leukemia in mice

- Efficacy : Increased life span by over 80%

- Administration : Effective at doses of 20-40 mg/kg daily for 9 days

- Tumors Inhibited : MX-1 breast, LX-1 lung, BL/STX-1 stomach, CX-1 colon carcinomas by over 90% .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A series of studies on related quinoline derivatives demonstrated their effectiveness against various bacterial strains. The presence of specific substitutions (e.g., the piperazine moiety) enhances antibacterial activity compared to non-substituted analogs .

Table: Antimicrobial Activity Comparison

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Quinolinecarboxylic acid derivative | E. coli | 4 µg/mL |

| Ciprofloxacin | E. coli | 1 µg/mL |

| NSC 368390 | Staphylococcus aureus | 2 µg/mL |

The biological activities of these compounds are attributed to their ability to inhibit DNA gyrase and topoisomerase IV enzymes in bacteria, which are essential for DNA replication and transcription. Additionally, the antitumor effects may involve apoptosis induction and cell cycle arrest in cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Piperazinyl modifications: Derivatives with substituted piperazinyl groups (e.g., 4-methylpiperazinyl in ) show variable activity against resistant strains, suggesting that steric and electronic adjustments at position 7 modulate target affinity .

Fluorine Substitution Patterns :

- The 6-fluoro substituent is conserved across all analogs, essential for DNA gyrase inhibition. However, 8-position fluorination (as in ) correlates with reduced Gram-negative activity but improved stability against enzymatic degradation .

Hybrid Structures: Compounds like 8c (), incorporating a chlorophenyl-quinoline hybrid, exhibit dual mechanisms of action but face challenges in solubility and toxicity .

Research Findings and Data Analysis

Table 2: Antibacterial Activity Data

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。